1,3-Dicyclopentylurea
Overview
Description
1,3-Dicyclopentylurea: is an organic compound with the molecular formula C₁₁H₂₀N₂O It is a derivative of urea where the hydrogen atoms are replaced by cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dicyclopentylurea can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst. The reaction typically takes place in a high-pressure reactor at elevated temperatures. For example, cyclopentylamine can react with carbon dioxide in the presence of 1-butyl-3-methylimidazolium tetraiodoindate and methyloxirane in toluene at 20°C, followed by heating to 150°C .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclopentylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1,3-Dicyclopentylurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopentylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
1,3-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of cyclopentyl groups.
1,3-Diphenylurea: Contains phenyl groups instead of cyclopentyl groups.
Comparison: 1,3-Dicyclopentylurea is unique due to its specific cyclopentyl groups, which impart distinct steric and electronic properties Compared to 1,3-Dicyclohexylurea, it has a smaller ring size, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
1,3-dicyclopentylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPVYAMQSEYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550275 | |
Record name | N,N'-Dicyclopentylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58713-33-0 | |
Record name | N,N'-Dicyclopentylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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